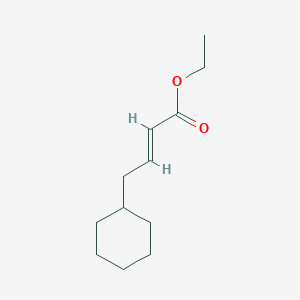
Ethyl 4-cyclohexylbut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-cyclohexylbut-2-enoate is an organic compound with the molecular formula C12H20O2. It is an ester derived from the reaction between 4-cyclohexylbut-2-enoic acid and ethanol. This compound is known for its unique structural features, which include a cyclohexyl ring and an unsaturated ester moiety.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-cyclohexylbut-2-enoate can be synthesized through the esterification of 4-cyclohexylbut-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation process.
化学反应分析
Types of Reactions
Ethyl 4-cyclohexylbut-2-enoate undergoes various chemical reactions, including:
Hydrogenation: The double bond in the ester can be hydrogenated to form ethyl 4-cyclohexylbutanoate.
Hydrolysis: The ester can be hydrolyzed in the presence of a base or acid to yield 4-cyclohexylbut-2-enoic acid and ethanol.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are commonly used under hydrogen gas.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used as reagents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Hydrogenation: Ethyl 4-cyclohexylbutanoate.
Hydrolysis: 4-cyclohexylbut-2-enoic acid and ethanol.
Oxidation: Cyclohexyl ketones or carboxylic acids.
科学研究应用
Ethyl 4-cyclohexylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: The ester is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of ethyl 4-cyclohexylbut-2-enoate involves its interaction with specific molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release 4-cyclohexylbut-2-enoic acid and ethanol. The released acid can then participate in various metabolic pathways, influencing cellular processes.
相似化合物的比较
Ethyl 4-cyclohexylbut-2-enoate can be compared with other esters such as ethyl acetate and ethyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of a cyclohexyl ring and an unsaturated bond, which impart distinct chemical and physical properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Ethyl benzoate: Used in the manufacture of perfumes and flavorings.
Ethyl butanoate: Known for its fruity odor and used in flavoring and fragrance industries.
属性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
ethyl (E)-4-cyclohexylbut-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h6,10-11H,2-5,7-9H2,1H3/b10-6+ |
InChI 键 |
UBQURJQQSZSBQB-UXBLZVDNSA-N |
手性 SMILES |
CCOC(=O)/C=C/CC1CCCCC1 |
规范 SMILES |
CCOC(=O)C=CCC1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



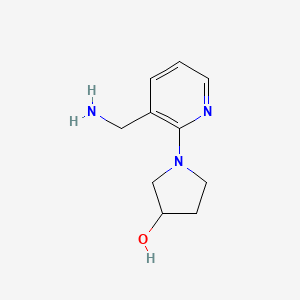
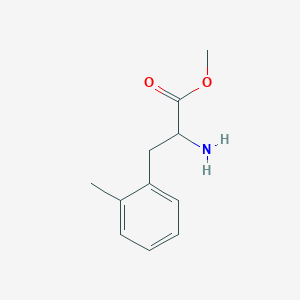

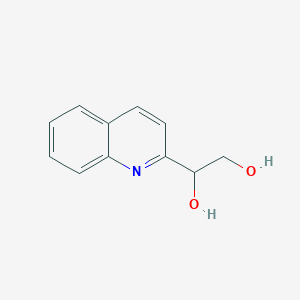

![4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11903764.png)
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B11903765.png)
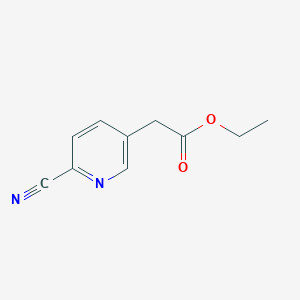
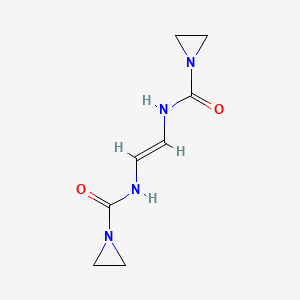

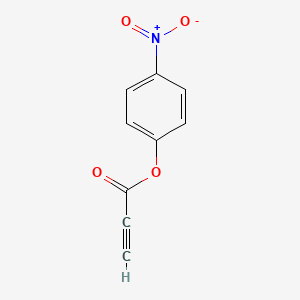

![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11903797.png)
